2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonamide, and thiophene groups, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-27-18-9-11-20(12-10-18)29(25,26)23-17-7-5-16(6-8-17)14-21(24)22-15-19-4-3-13-28-19/h3-13,23H,2,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTZUBRWBSSZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-(4-ethoxybenzenesulfonamido)phenylamine: The sulfonyl chloride is then reacted with 4-aminophenylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling with thiophene-2-carboxaldehyde: The final step involves the reaction of the sulfonamide intermediate with thiophene-2-carboxaldehyde and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxybenzenesulfonamide
- Thiophene-2-carboxamide
- N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide , with CAS number 1060329-42-1, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and evaluation of its anticancer properties.
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with thiophenes and acetamide derivatives. The synthetic route may include various steps such as sulfonation, acylation, and coupling reactions to achieve the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
Table 1: Summary of Biological Activity
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antiproliferative | Significant inhibition | Cell cycle arrest (G2/M phase) |
| Apoptosis | Induction in cancer cells | Caspase activation |
| Cytotoxicity | Dose-dependent effects | Disruption of mitochondrial function |
Case Studies
A notable study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : IC50 values were determined in the micromolar range, indicating potent activity.
- Morphological Changes : Treated cells exhibited typical apoptotic features such as chromatin condensation and nuclear fragmentation.
Figure 1: Morphological Changes in Treated Cancer Cells
Morphological Changes
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiophene and sulfonamide moieties can significantly affect biological activity. Compounds with varied substituents on the aromatic rings showed differing levels of potency against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
